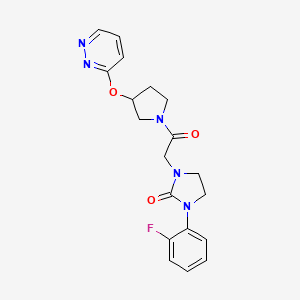

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one

CAS No.: 2034580-32-8

Cat. No.: VC5448917

Molecular Formula: C19H20FN5O3

Molecular Weight: 385.399

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034580-32-8 |

|---|---|

| Molecular Formula | C19H20FN5O3 |

| Molecular Weight | 385.399 |

| IUPAC Name | 1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |

| Standard InChI | InChI=1S/C19H20FN5O3/c20-15-4-1-2-5-16(15)25-11-10-24(19(25)27)13-18(26)23-9-7-14(12-23)28-17-6-3-8-21-22-17/h1-6,8,14H,7,9-13H2 |

| Standard InChI Key | CNXFNGNUVWFKRA-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NN=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F |

Introduction

Structural Elucidation and Nomenclature

The compound’s systematic name reflects its intricate architecture:

-

2-Fluorophenyl group: A benzene ring substituted with fluorine at the ortho position, enhancing electronegativity and influencing binding interactions .

-

Imidazolidin-2-one core: A saturated five-membered ring containing two nitrogen atoms and a ketone group, a scaffold known for conformational rigidity .

-

Pyrrolidin-1-yl subunit: A five-membered secondary amine ring, often employed to modulate solubility and bioavailability.

-

Pyridazin-3-yloxy moiety: A diazine heterocycle linked via an ether bond, contributing to hydrogen-bonding potential .

The integration of these subunits suggests a molecule designed for targeted interactions with biological macromolecules, potentially enzymes or receptors.

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

2-Fluorophenyl-imidazolidinone: Likely synthesized via cyclization of a urea derivative with a fluorophenyl-bearing amine .

-

Pyrrolidine-pyridazine ether: Formed through nucleophilic substitution between 3-hydroxypyridazine and a pyrrolidine derivative .

-

Ethyl linker with ketone: Introduced via alkylation or acylation reactions, connecting the imidazolidinone and pyrrolidine subunits.

Key Reaction Steps

-

Imidazolidinone Formation:

-

Pyrrolidine-Pyridazine Ether Synthesis:

-

Fragment Coupling:

-

The ethyl ketone linker is installed via a nucleophilic acyl substitution between the imidazolidinone and an activated pyrrolidine-pyridazine intermediate.

-

Physicochemical Properties

Comparative Analysis with Structural Analogs

| Compound | Target | Activity | Reference |

|---|---|---|---|

| ZX-42 (ALK inhibitor) | EML4-ALK | IC50 = 0.8 nM | |

| 3-(2-Fluorophenyl)pyrazolo[3,4-c]pyridine | Kinases | Antiproliferative | |

| Benzodiazepin-2-one derivatives | GABA receptors | Anticonvulsant |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume